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molecular formula C14H12BrNO2 B8421554 2-Benzyloxy-5-bromobenzaldehyde oxime

2-Benzyloxy-5-bromobenzaldehyde oxime

Cat. No. B8421554
M. Wt: 306.15 g/mol
InChI Key: AKFXJTCWXMMJJP-UHFFFAOYSA-N
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Patent
US05843942

Procedure details

A mixture of 2-benzyloxy-5-bromobenzaldehyde (20 g) and hydroxylamine hydrochloride (9.55 g) in pyridine (50 ml) was heated at 75° C. for 45 minutes. The solvent was evaporated and the residue purified by chromatography, eluting with dichloromethane, to give 2-benzyloxy-5-bromobenzaldehyde oxime (30 g) (mp 132°-134° C.).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:14]([Br:17])=[CH:13][C:10]=1[CH:11]=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[NH2:19][OH:20]>N1C=CC=CC=1>[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:14]([Br:17])=[CH:13][C:10]=1[CH:11]=[N:19][OH:20])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=O)C=C(C=C1)Br
Name
Quantity
9.55 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=NO)C=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: CALCULATEDPERCENTYIELD 142.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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